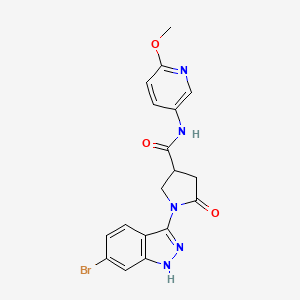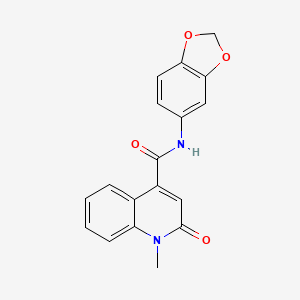![molecular formula C20H22N2O3 B12162746 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B12162746.png)
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a complex organic compound that features a pyrrolidinone ring, a methoxy group, and a phenylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves the formation of the pyrrolidinone ring followed by the introduction of the methoxy and phenylpropanamide groups. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves the methylation of a hydroxyl group using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Attachment of the Phenylpropanamide Moiety: This can be accomplished through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH₂Cl₂) at room temperature.
Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) followed by the addition of the desired nucleophile.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the pyrrolidinone ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one Derivatives: These compounds share the pyrrolidinone ring structure and are often used in medicinal chemistry.
Methoxyphenyl Derivatives: Compounds with a methoxy group attached to a phenyl ring, commonly found in various pharmaceuticals.
Phenylpropanamide Derivatives: These compounds contain the phenylpropanamide moiety and are used in the synthesis of various drugs.
Uniqueness
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.
特性
分子式 |
C20H22N2O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H22N2O3/c1-25-16-10-11-18(22-13-5-8-20(22)24)17(14-16)21-19(23)12-9-15-6-3-2-4-7-15/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,23) |
InChIキー |
NLQQIWCEGODRKK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)NC(=O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12162663.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162670.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12162675.png)


![3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
![N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162703.png)
![2'-(butan-2-yl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12162712.png)
![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone](/img/structure/B12162716.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162720.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162722.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B12162734.png)
